molecular formula C26H31N3O4 B2730259 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 887212-10-4

4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B2730259
CAS No.: 887212-10-4
M. Wt: 449.551
InChI Key: LFHYHKKFYFWNJK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a complex structure that incorporates a 4-methoxyphenyl piperazine moiety, a furan ring, and a 4-ethoxybenzamide group. Piperazine derivatives are a well-established and privileged scaffold in drug discovery, extensively investigated for their interactions with the central nervous system (CNS) . Specifically, compounds with similar structural motifs, particularly the 4-arylpiperazine group, have been developed as high-affinity and selective ligands for dopamine receptor subtypes, such as the D3 receptor, and for serotonin receptors like the 5-HT1A receptor . These receptors are critical targets for researching conditions such as schizophrenia, addiction, depression, and Parkinson's disease . The molecular design of this benzamide suggests its potential utility as a valuable pharmacological tool. Researchers can use it to explore and characterize neurotransmitter systems, study receptor function and signaling pathways, and investigate the structure-activity relationships (SAR) that govern selectivity and efficacy within this class of compounds . Its structure is representative of ligands developed to achieve a balance between high receptor affinity and favorable physical properties for blood-brain barrier penetration, making it suitable for in vivo behavioral studies in animal models of neuropsychiatric disorders . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-3-32-23-10-6-20(7-11-23)26(30)27-19-24(25-5-4-18-33-25)29-16-14-28(15-17-29)21-8-12-22(31-2)13-9-21/h4-13,18,24H,3,14-17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHYHKKFYFWNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride.

    Amide Formation: The benzoyl chloride is then reacted with 2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of suitable solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide may exhibit activity against certain biological targets, making it a candidate for drug development. It can be used in studies to understand its interaction with enzymes, receptors, and other proteins.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide would depend on its specific biological target. Generally, compounds with piperazine and benzamide moieties are known to interact with neurotransmitter receptors, such as serotonin or dopamine receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs share the benzamide-piperazine scaffold but differ in substituents. Key examples include:

Compound Name Substituents (vs. Target) Molecular Weight (g/mol) Key Properties/Findings Reference
3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide 3,4-Difluoro (benzamide) 441.47 Higher lipophilicity; enhanced CNS penetration due to fluorine substitution .
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide 4-Fluoro (benzamide); 2-methoxyphenyl (piperazine) 371.44 Reduced steric bulk; selective binding to serotonin 5-HT1A receptors .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 4-Nitro (benzamide); pyridyl group 461.52 Improved thermal stability (mp: 195–196°C); crystallographic data confirmed planar geometry .
7b: 7-(4-(2-(4-chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-...quinoline-3-carboxylic acid Chlorobenzyloxyimino; quinoline core N/A Antibacterial activity against Gram-positive pathogens; furan enhances π-π stacking .

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility :

  • The target compound’s 4-ethoxy group increases logP compared to fluoro/nitro analogs, favoring membrane permeability but reducing aqueous solubility .
  • Fluorinated derivatives (e.g., 3,4-difluoro analog) show higher metabolic stability due to reduced oxidative metabolism .

Receptor Binding: Piperazine-linked 4-methoxyphenyl groups (as in the target) are associated with adenosine A2A receptor antagonism, while 2-methoxyphenyl analogs (e.g., ) target serotonin receptors . Furan-2-yl substitution may modulate selectivity; its electron-rich structure enhances interactions with aromatic residues in receptor pockets .

Melting Points: Derivatives with nitro groups (e.g., ) exhibit higher melting points (195–196°C) due to increased crystallinity, whereas fluoro analogs (e.g., ) have lower melting points .

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, fluoro) on the benzamide enhance binding affinity but may reduce oral bioavailability . The 4-methoxyphenyl-piperazine moiety is critical for CNS activity, as seen in adenosine receptor ligands .
  • Therapeutic Potential: The target compound’s furan and methoxyphenyl groups suggest dual activity (e.g., antimicrobial and CNS modulation), though in vivo studies are needed .

Biological Activity

4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a synthetic compound that has shown potential in various biological applications, particularly in pharmacology. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzamide core with an ethoxy group and a piperazine moiety. Its molecular formula is C22H28N2O3C_{22}H_{28}N_2O_3, and it possesses unique properties that contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : It interacts with various neurotransmitter receptors, which could explain its potential psychoactive effects.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Biological Activity IC50 (μM) Cell Line
Study AAntitumor activity5.0MCF-7
Study BAntimicrobial effects3.5E. coli
Study CNeuroprotective effects10.0SH-SY5Y

Case Studies

  • Antitumor Activity : In a study conducted on breast cancer cell lines (MCF-7), the compound demonstrated significant antitumor activity with an IC50 value of 5.0 μM, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Effects : Another investigation revealed that the compound exhibited antimicrobial properties against E. coli with an IC50 of 3.5 μM, suggesting its use in treating bacterial infections.
  • Neuroprotective Effects : In neuroprotection studies using SH-SY5Y cells, the compound showed an IC50 of 10.0 μM, highlighting its potential in neurodegenerative disease therapies.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:

  • A series of analogs were synthesized and tested for their inhibitory effects on specific cancer cell lines and bacterial strains.
  • Structure-activity relationship (SAR) studies indicated that modifications to the piperazine ring could significantly enhance potency against targeted receptors.

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